molecular formula C10H9FN2 B8010600 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B8010600
M. Wt: 176.19 g/mol
InChI Key: DCGKCBFAIJICIW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a fluorinated heterocyclic compound that serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research. Pyrazole scaffolds bearing a 4-fluorophenyl substituent are of significant interest in the design of novel bioactive molecules due to the combined properties of the pyrazole core and the metabolic stability often imparted by the fluorine atom . Research into structurally similar fluorinated pyrazole derivatives has demonstrated their potential in developing ligands for biological targets, such as the human estrogen receptor alpha (ERα), indicating promise in anti-breast cancer agent research . Furthermore, analogous compounds are investigated as inhibitors of key enzymatic pathways, including mitogen-activated protein kinase (MAPK14), highlighting the relevance of this chemical scaffold in hit-to-lead optimization campaigns for various therapeutic areas . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKCBFAIJICIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of Hydrazone: The initial step involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.

The reaction conditions often include:

    Temperature: Moderate heating (around 80-100°C).

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acid catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the para position relative to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with target proteins. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural Parameters of Selected Pyrazole Derivatives

Compound Dihedral Angle (°) Crystal Packing Feature Halogen Effect
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole 4.6–5.3 Tight π-π stacking Enhanced dipole interactions
4-(4-Chlorophenyl)-thiazole hybrid 5.3–10.5 Isostructural with F analog Size-driven lattice adjustment
Naphthalene-pyrazole hybrid 8.0–12.0 Disrupted π-stacking due to bulk Steric hindrance dominates

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group at the 5-position and a methyl group at the 1-position. This configuration is crucial for its biological activity, as modifications to the pyrazole scaffold can significantly influence its pharmacological properties.

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. A notable study synthesized a series of pyrazole derivatives and evaluated their activity against prostate cancer cell lines LNCaP and PC-3. Among these, one compound showed an IC50 value of 18 μmol/L against LNCaP cells, along with a prostate-specific antigen (PSA) downregulation rate of 46% .

CompoundCell LineIC50 (μmol/L)PSA Downregulation (%)
10eLNCaP1846
T3LNCaPNot specifiedNot specified

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. For instance, compounds derived from pyrazole scaffolds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A8593
Dexamethasone7686

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that pyrazole derivatives can inhibit key metabolic enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). For example, certain analogs demonstrated AChE inhibition with IC50 values in the nanomolar range .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory : It inhibits the expression of inflammatory mediators by blocking transcription factors like NF-kB.
  • Neuroprotective : By inhibiting AChE and other enzymes, it helps maintain neurotransmitter levels, thereby protecting neuronal health.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer tested a series of pyrazole compounds that showed promising results in terms of tumor reduction and PSA level normalization.
  • Chronic Inflammatory Diseases : Patients suffering from chronic inflammatory conditions reported symptomatic relief after treatment with pyrazole-based drugs, suggesting their potential for therapeutic use in inflammatory disorders.

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-fluorophenyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:

  • Step 1 : React ethyl acetoacetate with 4-fluorophenylhydrazine to form a hydrazone intermediate.
  • Step 2 : Cyclize the intermediate using acidic (e.g., H₂SO₄) or basic (e.g., POCl₃) conditions to yield the pyrazole core .
  • Optimization : Temperature (80–120°C), solvent polarity (DMSO or ethanol), and catalyst choice (e.g., PTSA) significantly affect yield. Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >80% purity .

Basic: How is the structure of this compound validated experimentally?

Answer:
A multi-technique approach is used:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., fluorophenyl vs. pyrazole plane = 23.7°) .
  • Spectroscopy :
    • ¹H NMR : Methyl group at δ 2.5–3.0 ppm; aromatic protons at δ 7.2–7.8 ppm .
    • IR : C–F stretch at 1220–1150 cm⁻¹; pyrazole ring vibrations at 1600–1450 cm⁻¹ .

Advanced: How do tautomeric forms of 5-(4-fluorophenyl)-1H-pyrazole impact crystallographic analysis, and how are they resolved?

Answer:
The compound exists as 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole tautomers, which co-crystallize in a 1:1 ratio . Key steps for resolution:

  • Crystallographic refinement : Use SHELX software to model disorder (R-factor < 0.05).
  • Hydrogen bonding : N–H···O/F interactions stabilize specific tautomers (e.g., bond distances ~2.8 Å).
  • Data collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for tautomer assignment .

Advanced: What computational methods are employed to predict the reactivity and spectroscopic properties of this compound?

Answer:

  • DFT calculations : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps (~4.5 eV) and MEP surfaces, correlating with nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina screens binding affinities (e.g., ΔG = −8.2 kcal/mol with COX-2) to guide pharmacological studies .
  • MD simulations : AMBER forcefields assess stability in biological membranes (RMSD < 2.0 Å over 100 ns) .

Advanced: How do substituent variations (e.g., methyl vs. trifluoromethyl groups) affect biological activity?

Answer:

  • Antimicrobial activity : Methyl groups enhance lipophilicity (logP +0.5), improving bacterial membrane penetration (MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for unsubstituted analogs) .
  • Anti-inflammatory activity : Trifluoromethyl derivatives show higher COX-2 inhibition (IC₅₀ = 0.8 µM) due to stronger halogen bonding with Arg120 .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge : Co-elution of regioisomers during column chromatography.
  • Solution : Use gradient elution (hexane:EtOAc 8:2 → 6:4) with silica gel (230–400 mesh). HPLC (C18 column, 70% MeOH) achieves >98% purity .
  • Crystallization : Ethanol/water (3:1) at 4°C yields needle-like crystals suitable for XRD .

Advanced: How can spectroscopic data discrepancies (e.g., NMR splitting patterns) be analyzed for structural confirmation?

Answer:

  • ²D NMR : COSY and HSQC resolve coupling patterns (e.g., J = 2.1 Hz for meta-fluorine protons) .
  • Dynamic effects : Variable-temperature NMR (25–60°C) identifies rotational barriers in the methyl group (ΔG‡ = 12 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluorophenyl)-1-methyl-1H-pyrazole
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5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

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